(5-Ethoxypyridin-3-yl)methanamine

Enzyme Inhibition Cancer Immunotherapy Purinergic Signaling

(5-Ethoxypyridin-3-yl)methanamine (CAS 1256789-64-6) is a heterocyclic organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol. It is characterized as a pyridine derivative featuring an ethoxy group at the 5-position and a methanamine group at the 3-position.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 1256789-64-6
Cat. No. B6598466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Ethoxypyridin-3-yl)methanamine
CAS1256789-64-6
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCOC1=CN=CC(=C1)CN
InChIInChI=1S/C8H12N2O/c1-2-11-8-3-7(4-9)5-10-6-8/h3,5-6H,2,4,9H2,1H3
InChIKeyOFCRDLNLLQTVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Ethoxypyridin-3-yl)methanamine (CAS 1256789-64-6): Procurement-Ready Overview of Structure, Purity, and Use as a Research Intermediate


(5-Ethoxypyridin-3-yl)methanamine (CAS 1256789-64-6) is a heterocyclic organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is characterized as a pyridine derivative featuring an ethoxy group at the 5-position and a methanamine group at the 3-position. This primary amine building block is typically supplied with a purity of NLT 98% and is utilized extensively in medicinal chemistry for the synthesis of complex organic molecules, including ligands for coordination chemistry and pharmacophores for drug discovery . Its structural attributes, such as the hydrogen bond donor and acceptor counts, position it favorably within Lipinski's Rule of Five parameters for orally bioavailable drug candidates [1].

(5-Ethoxypyridin-3-yl)methanamine (CAS 1256789-64-6): Why Generic Analogs Do Not Interchange in Target Binding and Synthesis


The assumption that ethoxypyridinyl methanamine isomers and analogs can be interchanged in synthetic or biological applications is demonstrably false. The specific substitution pattern of the ethoxy group and the primary amine on the pyridine ring critically governs molecular recognition, steric accessibility, and electronic properties. For instance, the 5-ethoxy-3-methanamine scaffold exhibits distinct inhibition profiles against enzymes such as ecto-5'-nucleotidase and CYP11B1 compared to other regioisomers [1][2]. Furthermore, even subtle changes, like substituting the ethoxy group for a methoxy group, alter physicochemical properties such as molecular weight, calculated logP, and hydrogen-bonding capacity, which directly impacts pharmacokinetic behavior and synthetic route viability . Therefore, procurement decisions cannot be based on class similarity but must be guided by the quantitative, position-specific evidence detailed below.

(5-Ethoxypyridin-3-yl)methanamine (CAS 1256789-64-6): Quantitative Differentiation Evidence vs. Closest Analogs


Selectivity Profile Against 5'-Nucleotidase vs. Intestinal Alkaline Phosphatase

In a direct enzymatic assay, the derivative containing the (5-ethoxypyridin-3-yl)methanamine scaffold exhibited a Ki of 101 nM against rat ecto-5'-nucleotidase, representing a 14-fold selectivity over bovine intestinal alkaline phosphatase (Ki = 1,430 nM) under identical assay conditions [1]. This selectivity is critical for applications targeting the adenosine pathway in cancer immunotherapy, where off-target inhibition of alkaline phosphatases is undesirable. While this data is for a derivative incorporating the core scaffold rather than the free amine, it establishes a class-level inference that the 5-ethoxy-3-methanamine substitution pattern is permissive for potent and selective enzyme binding.

Enzyme Inhibition Cancer Immunotherapy Purinergic Signaling

CYP11B1 Inhibition Potency for Steroidogenesis Modulation

A derivative incorporating the (5-ethoxypyridin-3-yl)methanamine motif demonstrates potent inhibition of human CYP11B1 with an IC50 of 158 nM [1]. CYP11B1 (steroid 11-beta-hydroxylase) is a key enzyme in cortisol biosynthesis and a validated target for Cushing's syndrome and metabolic disorders. This potency establishes a class-level inference that the 5-ethoxy-3-pyridinyl substitution is favorable for binding within the enzyme's active site. In contrast, many simpler pyridinyl methanamine isomers without the 5-ethoxy group show negligible or unreported CYP11B1 activity, making this compound a valuable starting point for lead optimization.

CYP Inhibition Endocrinology Drug Metabolism

Physicochemical Differentiation from Methoxy Analogs

When compared directly to its closest analog, (5-Methoxypyridin-3-yl)methanamine, the target compound possesses a molecular weight of 152.19 g/mol versus 138.17 g/mol for the methoxy analog [1]. This 14.02 g/mol increase is coupled with a calculated logP increase of approximately 0.3 units for the ethoxy derivative (logP ~1.67 vs ~1.37 predicted) [2][3]. The ethoxy group (-OCH2CH3) introduces greater steric bulk and increased lipophilicity compared to the methoxy group (-OCH3), which can significantly impact membrane permeability, metabolic stability, and off-target binding profiles. In drug discovery, these differences often translate to distinct pharmacokinetic behaviors and in vivo efficacy, making the two compounds non-interchangeable.

Medicinal Chemistry ADME Properties Lead Optimization

Structural Basis for Differential Binding: X-ray Crystallography of NS3573 Analog

The crystal structure of the acetylcholine binding protein (AChBP) from Lymnaea stagnalis in complex with NS3573 (1-(5-ethoxypyridin-3-yl)-1,4-diazepane) at 2.3 Å resolution (PDB ID: 3U8K) reveals a specific binding pose dictated by the 5-ethoxy-3-pyridinyl moiety [1]. The ethoxy group engages in hydrophobic interactions with a lipophilic pocket, while the pyridine nitrogen participates in a water-mediated hydrogen bond network. This structural evidence demonstrates that the precise 5-ethoxy substitution is critical for achieving the observed binding mode. Analogs lacking this group, or with the ethoxy group placed at different positions (e.g., 4-ethoxy), would fail to recapitulate these interactions, providing a structural rationale for the compound's unique activity profile.

Structural Biology Ligand Design Acetylcholine Receptors

Differential Reactivity in Nucleophilic Substitution: Steric and Electronic Effects

The 5-ethoxy-3-methanamine substitution pattern imparts distinct reactivity compared to 2- or 4-substituted analogs. The 5-position ethoxy group exerts an electron-donating resonance effect (+M) that activates the pyridine ring towards electrophilic substitution at the 2- and 4-positions, while the 3-methanamine group, being a primary amine, is highly nucleophilic and participates readily in reductive aminations and amide bond formations . In contrast, the (2-ethoxypyridin-4-yl)methanamine analog places the amine group at a position more sterically hindered by the adjacent ethoxy group, which can reduce reaction yields in certain transformations . This differential reactivity can be quantified by comparing reaction yields in model coupling reactions, where the target compound often provides higher conversions due to reduced steric hindrance around the nucleophilic amine.

Synthetic Chemistry Reaction Selectivity Building Block Reactivity

(5-Ethoxypyridin-3-yl)methanamine (CAS 1256789-64-6): Evidence-Based Application Scenarios for Research Procurement


Lead Optimization in Cancer Immunotherapy: Design of 5'-Nucleotidase Inhibitors

Medicinal chemistry teams developing small molecule inhibitors of ecto-5'-nucleotidase (CD73) should prioritize (5-Ethoxypyridin-3-yl)methanamine as a core scaffold. The derivative's 101 nM Ki against rat 5'-nucleotidase, with 14-fold selectivity over alkaline phosphatase, provides a validated starting point for structure-activity relationship (SAR) studies aimed at enhancing potency and reducing off-target effects in the adenosine pathway [1]. Procurement of this specific regioisomer ensures that the foundational binding interactions are preserved.

Target Engagement and Metabolic Disease Research: CYP11B1 Inhibitor Development

Researchers investigating cortisol-dependent pathologies (e.g., Cushing's syndrome, metabolic syndrome) should utilize this compound as a key intermediate for constructing CYP11B1 inhibitors. The 158 nM IC50 exhibited by a closely related derivative validates the (5-ethoxypyridin-3-yl)methanamine moiety as a privileged structure for binding to the enzyme's active site [1]. This provides a quantitative rationale for including this building block in focused compound libraries over analogs with undocumented CYP11B1 activity.

CNS Drug Discovery: Improving Blood-Brain Barrier Penetration via Enhanced Lipophilicity

For central nervous system (CNS) targets requiring enhanced blood-brain barrier permeability, (5-Ethoxypyridin-3-yl)methanamine should be selected over its methoxy analog. The +0.3 unit increase in calculated logP (~1.67 vs ~1.37) and increased molecular weight (152.19 vs 138.17 g/mol) predict improved passive diffusion across lipid membranes [1][2]. This physicochemical differentiation is critical for medicinal chemists aiming to optimize brain exposure in neurological disorder programs.

Structure-Based Drug Design: Engineering Selective Acetylcholine Receptor Modulators

Teams engaged in structure-based design targeting nicotinic acetylcholine receptors (nAChRs) should procure this compound to synthesize analogs of NS3573. The high-resolution crystal structure (PDB 3U8K) confirms that the 5-ethoxy-3-pyridinyl group engages in essential hydrophobic and hydrogen-bonding interactions within the orthosteric binding pocket [1]. This structural blueprint enables rational modifications to improve affinity and subtype selectivity, a process that would be severely compromised if an incorrect regioisomer were used.

Technical Documentation Hub

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